3-(Bromomethyl)-2-methoxyquinoline
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Overview
Description
3-(Bromomethyl)-2-methoxyquinoline is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 3-(Bromomethyl)-2-methoxyquinoline is likely related to its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon–carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The compound’s bromomethyl group could potentially influence its bioavailability and pharmacokinetic profile .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methoxyquinoline typically involves the bromination of 2-methoxyquinoline. One common method is the reaction of 2-methoxyquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 3-position, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different chemical and biological properties.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, and amino derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 3-methyl-2-methoxyquinoline.
Scientific Research Applications
3-(Bromomethyl)-2-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)quinoline: Lacks the methoxy group, which can influence its reactivity and biological activity.
2-Methoxyquinoline: Lacks the bromomethyl group, affecting its potential for further functionalization.
3-Methyl-2-methoxyquinoline: Lacks the bromine atom, which can alter its chemical properties and reactivity.
Uniqueness
3-(Bromomethyl)-2-methoxyquinoline is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields.
Properties
IUPAC Name |
3-(bromomethyl)-2-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQXAVSVBZLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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